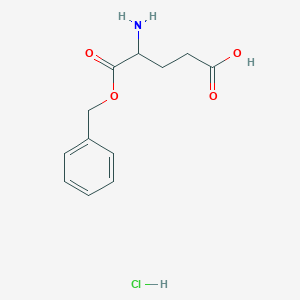

D-Glutamic Acid alpha-Benzyl Ester HCl

Description

Significance as a Chiral Synthon in Asymmetric Organic Synthesis

In the field of asymmetric organic synthesis, the goal is to create specific stereoisomers of a target molecule. The inherent chirality of D-glutamic acid α-benzyl ester hydrochloride makes it an excellent chiral synthon—a building block whose stereochemistry is used to control the stereochemical outcome of a reaction. nbinno.com Its defined stereocenter allows chemists to introduce a specific chirality into a new, more complex molecule, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds. nih.gov The use of such chiral precursors is a fundamental strategy for producing enantiomerically pure products. nbinno.com

Position within the Landscape of Protected Amino Acid Derivatives

In chemical synthesis, particularly in peptide synthesis, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent unwanted side reactions. springernature.combiosynth.com D-Glutamic acid α-benzyl ester hydrochloride is a prime example of a protected amino acid derivative.

The key protecting groups in this compound are:

Benzyl (B1604629) (Bzl) group: This group protects the α-carboxyl group. A key advantage of the benzyl ester is its stability under various reaction conditions and its susceptibility to removal by hydrogenolysis, a mild method that typically does not affect other parts of the molecule. researchgate.netquimicaorganica.org

Hydrochloric acid (HCl) salt: The formation of a hydrochloride salt effectively protects the α-amino group.

This dual protection allows for selective reactions at the side-chain carboxyl group of the glutamic acid moiety. The strategic use of protecting groups is a cornerstone of modern peptide and organic synthesis, enabling the construction of complex molecules with high precision. researchgate.net The benzyl ester, in particular, is a well-established protecting group in this context. researchgate.net

Historical Context of α-Benzyl Ester Derivatives in Peptide and Amino Acid Chemistry

The use of benzyl esters as protecting groups for carboxylic acids has a long history in peptide chemistry. acs.org Early in the development of methods for synthesizing peptides, chemists recognized the need for a carboxyl protecting group that could be removed under conditions that would not cleave the newly formed peptide bonds. The benzyl group proved to be an ideal candidate because it can be cleaved by catalytic hydrogenation, a method that leaves peptide bonds intact. quimicaorganica.org

The synthesis of amino acid benzyl esters was explored as early as the mid-20th century. acs.org These derivatives, often prepared as their p-toluenesulfonate or hydrochloride salts, became crucial intermediates. acs.org The ability to selectively protect the C-terminus of an amino acid or peptide with a benzyl group was a significant advancement, paving the way for the synthesis of increasingly complex peptides in solution. rsc.org While solid-phase peptide synthesis has become a dominant technique, the principles of protecting group chemistry, including the use of benzyl esters, remain fundamental to the field. biosynth.com The development of these methods laid the groundwork for the sophisticated synthetic strategies used today, where compounds like D-glutamic acid α-benzyl ester hydrochloride continue to be valuable tools. beilstein-journals.org

Properties

IUPAC Name |

4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWSBJVZQUWUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for D Glutamic Acid α Benzyl Ester Hydrochloride

Direct Esterification Strategies for α-Carboxyl Functionalization

Direct esterification of D-glutamic acid with benzyl (B1604629) alcohol presents a straightforward approach to synthesizing the desired α-monoester. However, the presence of two carboxyl groups (α and γ) necessitates strategies to control the regioselectivity of the reaction. While the γ-carboxyl group is often more reactive under certain acidic conditions, leading to the γ-benzyl ester, careful optimization can favor the formation of the α-benzyl ester. researchgate.net Often, the reaction yields a mixture of the α-ester, γ-ester, and the dibenzyl diester, requiring careful control of conditions to maximize the desired product. researchgate.net

Acid catalysis is a cornerstone of the Fischer-Speier esterification process for producing amino acid esters. The choice of acid catalyst and reaction conditions are critical parameters that influence both yield and selectivity. Strong mineral acids and sulfonic acids are commonly employed.

Catalyst Type and Loading : p-Toluenesulfonic acid (TsOH) is frequently used, serving both as a catalyst and to form a stable, crystalline p-toluenesulfonate salt of the resulting amino acid ester, which facilitates purification. acs.orgunimi.it Typically, slightly more than one equivalent of TsOH is used to catalyze the reaction and protonate the amino group. unimi.it Sulfuric acid is also a viable and less expensive condensing agent, though reaction conditions may require different temperature ranges. google.comacs.org The nature of the acid is crucial; studies have shown sulfuric acid to be effective where other mineral acids like HCl and HNO₃ failed to produce esterification products under similar conditions. acs.org

Temperature Control : The reaction temperature is a key variable. For sulfuric acid-catalyzed reactions, temperatures between 30°C and 50°C are often preferred. google.com When using azeotropic removal of water with solvents like cyclohexane (B81311), the reaction is conducted at reflux temperature. acs.orgunimi.it Higher temperatures can increase the reaction rate but also elevate the risk of side reactions, including racemization. acs.orgnih.gov

Table 1: Comparison of Acid Catalysts and Conditions for Glutamic Acid Esterification

| Catalyst | Reactants | Temperature | Duration | Key Outcome/Observation | Reference(s) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (TsOH) | L-Glutamic acid, Benzyl alcohol | Reflux | 6 hours | Formation of dibenzyl ester; racemization observed in toluene (B28343) but not cyclohexane. | acs.orgunimi.it |

| Sulfuric Acid (H₂SO₄) | Glutamic acid, Benzyl alcohol | 45°C | 4 hours | Primarily forms the γ-monoester, but demonstrates the principle of acid catalysis. | google.com |

Interactive data table. Click on headers to sort.

The choice of the azeotroping solvent is critical. Historically, solvents like benzene (B151609) and carbon tetrachloride were used. acs.orgnih.gov However, due to their toxicity and environmental hazards, safer alternatives have been sought. Cyclohexane has emerged as a superior choice, as it forms a low-boiling azeotrope with water, allowing for efficient water removal at a relatively low temperature (reflux), which minimizes the risk of racemization. acs.orgunimi.it

Table 2: Solvents for Azeotropic Dehydration in Benzyl Ester Synthesis

| Solvent | Water Azeotrope Boiling Point (°C) | Suitability | Reference(s) |

|---|---|---|---|

| Benzene | 69.3 | Effective but hazardous/banned. | acs.orgresearchgate.net |

| Carbon Tetrachloride | 66 | Effective but hazardous/banned. | acs.orgnih.gov |

| Toluene | 85 | Can cause significant racemization due to higher temperature. | acs.orgunimi.it |

Interactive data table. Click on headers to sort.

The solvent system plays a multifaceted role in the synthesis, acting as a reaction medium, azeotroping agent, and influencing product solubility and purity. In many preparations of benzyl esters, benzyl alcohol itself is used in excess and can function as a solvent. acs.orgacs.org

For azeotropic methods, the solvent's properties are paramount. As noted, cyclohexane is preferred over toluene because its lower boiling azeotrope with water allows the reaction to proceed at a temperature that is high enough for efficient esterification but low enough to prevent significant racemization of the chiral center. acs.orgunimi.itnih.gov In contrast, refluxing in toluene leads to considerable racemization, particularly for susceptible amino acids. acs.orgunimi.it The selection of a non-polar or weakly polar solvent is generally favorable for the Fischer-Speier esterification. mdpi.comnih.gov The engineering of the reaction setup, typically involving vigorous stirring and a Dean-Stark trap, ensures efficient mixing and continuous water removal, driving the reaction to completion. acs.org

Biocatalytic Approaches for α-Selective Esterification

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions, which are particularly advantageous for complex molecules like amino acid derivatives.

The α-selective esterification of D-glutamic acid presents a significant challenge due to the presence of two carboxylic acid groups (α and γ). Enzymes, particularly proteases and lipases, have demonstrated the ability to catalyze this reaction with high regioselectivity.

The screening of a variety of commercially available enzymes is the initial step in developing a biocatalytic process. This involves testing a panel of enzymes for their ability to catalyze the esterification of D-glutamic acid with benzyl alcohol. Key parameters to monitor during screening are conversion, yield, and, most importantly, regioselectivity towards the α-carboxyl group.

Examples of Enzymes Screened for Amino Acid Esterification:

| Enzyme Class | Specific Enzyme Example | Typical Reaction Conditions |

| Proteases | Subtilisin, Alcalase, Papain | Organic solvents (e.g., t-butanol, acetonitrile) with low water content. frontiersin.org |

| Lipases | Candida antarctica lipase (B570770) B (CALB), Burkholderia cepacia lipase (PSIM) | Anhydrous organic solvents. researchgate.netmdpi.com |

Research has shown that proteases, often used in organic solvents to shift their catalytic activity from hydrolysis to synthesis, can effectively catalyze the α-selective esterification of N-protected glutamic acid. frontiersin.org Similarly, lipases have been successfully employed for the regioselective amidation of N-blocked D-glutamic acid diesters, indicating their potential for selective esterification. researchgate.net The choice of the N-protecting group on the D-glutamic acid substrate can significantly influence the enzyme's activity and selectivity. researchgate.net

Chemo-enzymatic cascade reactions combine the strengths of both chemical and biological catalysis in a single pot or a sequential manner, leading to more efficient and streamlined synthetic routes. For the synthesis of D-Glutamic Acid α-Benzyl Ester, a chemo-enzymatic cascade can be designed to address both the protection of the amine group and the selective esterification.

A plausible chemo-enzymatic cascade could involve the following steps:

Chemical Protection: The amino group of D-glutamic acid is first protected using a suitable protecting group (e.g., Boc anhydride) under standard chemical conditions.

Enzymatic Esterification: The N-protected D-glutamic acid is then subjected to an enzyme-catalyzed α-selective esterification with benzyl alcohol. A protease such as Alcalase in an organic solvent can be employed for this step. frontiersin.org

Chemical Deprotection and Salt Formation: The resulting N-protected D-Glutamic Acid α-Benzyl Ester can then be deprotected, and the hydrochloride salt can be formed in a subsequent chemical step.

The use of biocatalysis aligns well with the principles of green chemistry. Enzymatic reactions are typically conducted under mild conditions (ambient temperature and pressure), reducing energy consumption. They are performed in aqueous solutions or environmentally benign solvents, minimizing the use of hazardous organic solvents. Furthermore, enzymes are biodegradable and derived from renewable resources.

The development of immobilized enzymes offers additional sustainability benefits. Immobilization allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple reaction cycles. This not only reduces the cost of the biocatalyst but also simplifies the downstream processing of the product.

Strategic Implementation of Protecting Groups and Deprotection Techniques

The presence of multiple reactive functional groups in D-glutamic acid (an amino group and two carboxylic acid groups) necessitates a strategic use of protecting groups to achieve selective modifications.

The protection of the α-amino group is a critical step in the synthesis of D-Glutamic Acid α-Benzyl Ester to prevent unwanted side reactions, such as polymerization. The choice of the protecting group is crucial and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal.

Common Amine Protecting Groups in Peptide Synthesis:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., trifluoroacetic acid) nih.gov |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine) nih.gov |

Selective Removal of Benzyl Ester Groups post-Synthesis

The selective removal of a benzyl ester from a dibenzyl-protected glutamic acid derivative, such as D-Glutamic Acid α-Benzyl Ester, is a critical step in multi-step peptide synthesis and the creation of complex molecules. Achieving regioselectivity, particularly cleaving the α-ester while preserving the γ-ester (or vice versa), requires carefully chosen methodologies. The primary strategies employed involve enzymatic hydrolysis and chemical methods, with the former often providing superior selectivity.

Enzymatic Hydrolysis

Enzymatic deprotection stands out for its high degree of chemo- and regioselectivity under mild, aqueous conditions, which minimizes side reactions like racemization. Various hydrolases, particularly proteases and lipases, have been investigated for their ability to differentiate between the α- and γ-benzyl esters of glutamic acid.

Detailed Research Findings:

Research has demonstrated that certain enzymes exhibit a strong preference for hydrolyzing the ester at the α-position. For instance, the alkaline protease Alcalase has been shown to selectively hydrolyze the α-methyl ester of glutamic acid dimethyl ester and similarly acts on the dibenzyl ester. Studies report that Alcalase can cleave the α-benzyl ester of H-Glu(OBzl)-OBzl with a high yield of 85%. Another enzyme, Pronase , also displays specificity for the α-position, hydrolyzing the α-benzyl ester of dibenzyl glutamate (B1630785) with a 72% yield.

Conversely, many common lipases and esterases tend to show the opposite regioselectivity, preferentially hydrolyzing the γ-benzyl ester. This makes the selection of the correct enzyme crucial for achieving the desired deprotection at the α-carbon. For example, screening of various lipase and esterase libraries for the hydrolysis of dibenzyl L-glutamate identified several enzymes that were active but predominantly yielded the γ-benzyl glutamate product. However, under specific conditions (e.g., pH 5), certain enzymes, like pig liver esterase (PLE), were found to produce the desired α-benzyl L-glutamate in yields as high as 64%. documentsdelivered.comfrontiersin.org

The table below summarizes findings from enzymatic hydrolysis studies on dibenzyl glutamate derivatives.

| Enzyme | Substrate | Selectivity | Product | Yield | pH | Reference |

| Alcalase | H-Glu(OBzl)-OBzl | α-ester | H-Glu-OH(γ-OBzl) | 85% | 7.5-8.8 | researchgate.net |

| Pronase | Dibenzyl Glutamate | α-ester | H-Glu-OH(γ-OBzl) | 72% | N/A | |

| Pig Liver Esterase (PLE-4) | Dibenzyl L-glutamate HCl | α-ester | α-Benzyl L-glutamate | 64% | 5.0 | documentsdelivered.comfrontiersin.org |

| Various Lipases/Esterases | Dibenzyl L-glutamate | γ-ester | γ-Benzyl L-glutamate | N/A | 7.0 | documentsdelivered.com |

This table is interactive and can be sorted by column.

Chemical Methodologies

While enzymatic methods offer high selectivity, chemical approaches are also employed for benzyl ester deprotection. Achieving selectivity between the α- and γ-positions with chemical reagents is significantly more challenging due to their similar reactivity. Complete, non-selective removal is more common. However, strategies involving steric hindrance or modifications to the reaction conditions can impart a degree of regioselectivity.

Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl esters, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. ug.edu.pl The reaction is clean, yielding the carboxylic acid and toluene as the byproduct. However, this method generally cleaves both benzyl esters non-selectively.

A documented strategy to achieve selectivity involves modifying the substrate. For N-tritylated glutamic acid dibenzyl ester, the bulky trityl group on the amine sterically hinders the α-position. This allows for selective hydrogenolysis of the more accessible α-benzyl ester, yielding the γ-monoester. documentsdelivered.com The choice of catalyst can also influence selectivity, with Pd/BaSO₄ sometimes offering higher selectivity compared to Pd/C or PtO₂. ug.edu.pl

Acid- and Base-Catalyzed Hydrolysis (Saponification): Standard acid- or base-catalyzed hydrolysis (saponification) will also typically cleave both benzyl esters. Strong acids like trifluoromethanesulfonic acid or HBr in acetic acid are effective for complete deprotection but lack selectivity. chemicalbook.com Similarly, basic hydrolysis with reagents like LiOH or NaOH will generally saponify both esters. nih.gov Achieving selectivity via saponification is difficult without an inherent electronic or steric difference between the two ester positions.

The table below outlines common chemical reagents for benzyl ester cleavage and their typical selectivity profile for substrates like glutamic acid dibenzyl ester.

| Method | Reagent / Catalyst | Typical Selectivity | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂, PtO₂ | Non-selective | Standard, clean method for complete deprotection of both esters. |

| Selective Hydrogenolysis | H₂, Pd catalyst on N-Trityl-Glu(OBzl)₂ | α-ester selective | The bulky N-trityl group sterically hinders the α-position, allowing for preferential cleavage of the α-benzyl ester. documentsdelivered.com |

| Acidolysis | TFA, HBr/AcOH, TMSI (Trimethylsilyl iodide) | Non-selective | Harsh conditions that effect complete deprotection. TMSI is noted to be effective while minimizing peptide chain cleavage. chemicalbook.com |

| Saponification | LiOH, NaOH, KOH in aq. solvent | Non-selective | Standard ester hydrolysis conditions that typically do not differentiate between the α and γ positions. nih.gov |

| Organotin Reagents | Bis(tributyltin) oxide | Non-selective | Can efficiently cleave benzyl esters but typically without regioselectivity between two similar ester groups. rsc.org |

This table is interactive and can be sorted by column.

Applications of D Glutamic Acid α Benzyl Ester Hydrochloride As a Key Intermediate in Organic Synthesis

Integral Role in Advanced Peptide Synthesis

The synthesis of peptides with well-defined structures and biological functions is a cornerstone of medicinal chemistry and chemical biology. D-Glutamic acid α-benzyl ester hydrochloride plays a crucial role in this endeavor, offering solutions to challenges associated with peptide chain assembly and the introduction of unnatural amino acid residues.

Incorporation of D-Amino Acid Residues into Peptide Chains

The incorporation of D-amino acids into peptide chains is a widely employed strategy to enhance the therapeutic potential of peptides. pnas.org Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and duration of action. The introduction of D-amino acids can significantly increase the peptide's resistance to enzymatic degradation. nih.govnih.gov

| Benefit of D-Amino Acid Incorporation | Mechanism | Impact on Peptide Properties |

| Increased Proteolytic Stability | D-amino acids are not recognized by the active sites of many proteases. nih.gov | Enhanced in vivo half-life and bioavailability. |

| Novel Conformations | The altered stereochemistry induces unique backbone folding. nih.gov | Potential for increased biological activity and receptor selectivity. |

| Structural Diversification | Expands the accessible conformational space for peptide design. | Facilitates the development of peptides with tailored properties. |

Facilitating Structural Diversification and Conformational Control in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of D-amino acids, such as D-glutamic acid, is a key strategy in the design of peptidomimetics. By replacing an L-amino acid with its D-enantiomer, chemists can introduce specific conformational constraints into the peptide backbone. magtech.com.cn

This conformational control is crucial for locking the peptidomimetic into its bioactive conformation, thereby increasing its affinity and selectivity for its biological target. lifechemicals.commdpi.com The defined stereochemistry of D-glutamic acid α-benzyl ester hydrochloride allows for its precise placement within a peptidomimetic sequence to induce desired turns or helical structures. This ability to manipulate the three-dimensional structure of a molecule is a powerful tool in modern drug design. nih.gov The introduction of D-amino acids can alter the orientation of side chains, which is critical for molecular recognition and binding to target proteins. nih.gov

Precursor for the Construction of Chiral Non-Peptidic Molecules

The utility of D-glutamic acid α-benzyl ester hydrochloride extends beyond peptide chemistry. Its inherent chirality and functionality make it a valuable starting material for the enantioselective synthesis of a wide range of non-peptidic molecules. unimi.it

Design and Enantioselective Synthesis of Complex Bioactive Scaffolds

Many biologically active natural products and pharmaceutical agents are chiral and their biological activity is often dependent on a specific enantiomer. The enantioselective synthesis of these molecules is a major focus of modern organic chemistry. nih.govacs.org D-Glutamic acid α-benzyl ester hydrochloride can serve as a chiral scaffold, providing a stereochemically defined starting point for the synthesis of complex target molecules. nih.gov

The glutamic acid backbone is a recurring motif in various bioactive compounds. nbinno.com By utilizing the D-enantiomer, chemists can access the "unnatural" stereochemical series, which can be important for developing novel therapeutic agents. The functional groups of D-glutamic acid α-benzyl ester hydrochloride can be chemically manipulated to build up more complex structures while retaining the crucial stereochemical information from the starting material. This approach is particularly valuable in the synthesis of compounds where establishing the correct stereochemistry through other means would be difficult or inefficient. researchgate.net

Chiral Auxiliary Applications in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The chiral auxiliary is then removed, having served its purpose of inducing a specific stereochemistry in the product. The chiral nature of D-glutamic acid α-benzyl ester hydrochloride makes it a potential candidate for use as a chiral auxiliary in various stereoselective transformations.

For instance, the chiral center of the D-glutamic acid derivative can influence the facial selectivity of reactions on a prochiral substrate that is attached to it. This can be exploited in reactions such as diastereoselective conjugate additions or alkylations, where the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule over the other. nih.gov While specific examples of D-glutamic acid α-benzyl ester hydrochloride as a widely used commercial chiral auxiliary are not extensively documented, its structural features are amenable to such applications, providing a platform for the development of new stereoselective methodologies. nbinno.com

Building Blocks for Natural Product Synthesis and Analogues

The enantiomerically pure backbone of D-glutamic acid α-benzyl ester hydrochloride serves as a valuable starting material for the total synthesis of various natural products and the creation of their structurally related analogues. The D-configuration of the amino acid is often a crucial element in the biological activity of the target molecule. While direct total syntheses employing this specific ester hydrochloride are not extensively detailed in readily available literature, the use of D-glutamic acid derivatives is a well-established strategy for introducing the requisite chirality and carbon framework.

For instance, in the synthesis of complex natural products like the potent proteasome inhibitor (+)-lactacystin, chiral amino acids are fundamental starting materials. nih.govacs.orgwikipedia.org Synthetic routes to lactacystin (B1674225) and its analogues often rely on the stereocontrolled assembly of fragments derived from amino acids to construct the intricate pyrrolidinone core. pharm.or.jpnih.gov The D-glutamic acid scaffold provides a robust template for establishing the necessary stereocenters.

Similarly, the synthesis of neuroexcitatory amino acids like kainic acid and its analogues involves the construction of a substituted pyrrolidine (B122466) ring system. fiu.edumdpi.com Methodologies for preparing kainic acid analogues have utilized D-serine and other chiral precursors to control the stereochemistry of the final product. researchgate.net The structural framework of D-glutamic acid α-benzyl ester hydrochloride is well-suited for elaboration into such heterocyclic systems. The benzyl (B1604629) ester and hydrochloride salt functionalities allow for orthogonal protection and selective deprotection strategies, which are critical in multi-step syntheses.

| Natural Product/Analogue Class | Role of D-Glutamic Acid Scaffold | Key Synthetic Transformation |

| (+)-Lactacystin Analogues | Introduction of chiral centers | Pyrrolidinone ring formation |

| Kainic Acid Analogues | Stereocontrolled pyrrolidine synthesis | Cyclization reactions |

Utility in Medicinal Chemistry and Drug Discovery Research

The structural attributes of D-glutamic acid α-benzyl ester hydrochloride make it a highly valuable scaffold in medicinal chemistry and drug discovery. Its inherent chirality and multiple functional groups provide a platform for generating diverse molecular libraries for screening and lead optimization.

Scaffold Derivatization for Novel Therapeutic Agent Development

In the quest for novel therapeutic agents, the D-glutamic acid core can be systematically modified to explore the chemical space around a particular pharmacophore. The free carboxylic acid can be converted to a variety of amides, esters, or other functional groups, while the protected amine, once deprotected, allows for the introduction of a wide range of substituents. This process of scaffold derivatization is a cornerstone of modern drug discovery.

The benzyl ester provides a stable protecting group that can be removed under specific conditions, allowing for late-stage modification of the α-carboxylic acid. This strategic protection is essential for synthesizing libraries of related compounds where diversity is introduced at other positions of the molecule first. The inherent chirality of the D-glutamic acid scaffold is often critical for achieving selective interactions with biological targets, such as enzymes and receptors.

| Derivatization Site | Potential Modifications | Therapeutic Area of Interest |

| γ-Carboxylic Acid | Amide formation, esterification | Various, including oncology, infectious diseases |

| α-Amine (after deprotection) | Acylation, alkylation, sulfonylation | Various, including CNS disorders, metabolic diseases |

| α-Carboxylic Acid (after deprotection) | Amide coupling, reduction to alcohol | Various, including cardiovascular diseases |

Contribution to the Synthesis of Neuropharmacological Agents

Given that L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS), it is not surprising that its D-enantiomer and derivatives are of significant interest in the development of neuropharmacological agents. wikipedia.org D-glutamic acid α-benzyl ester hydrochloride serves as a precursor for the synthesis of compounds that can modulate the activity of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor. chemimpex.comnih.gov

NMDA receptor antagonists have therapeutic potential in a range of neurological and psychiatric disorders. nih.govdoi.orgnih.gov The D-glutamic acid scaffold can be incorporated into more complex molecules designed to interact with specific binding sites on the NMDA receptor complex. The stereochemistry at the α-carbon is often a key determinant of a compound's affinity and selectivity for different receptor subtypes. The synthesis of such agents frequently involves the coupling of the D-glutamic acid core with other aromatic or heterocyclic moieties to build up the final pharmacophore.

| Neuropharmacological Agent Class | Targeted Receptor/Pathway | Role of D-Glutamic Acid Derivative |

| NMDA Receptor Antagonists | Glutamatergic signaling | Chiral scaffold for ligand design |

| Neuroprotective Agents | Excitotoxicity pathways | Precursor for glutamate analogues |

Design of Targeted Chemical Probes for Biological Systems

Targeted chemical probes are essential tools for elucidating biological pathways and validating drug targets. D-Glutamic acid α-benzyl ester hydrochloride can be utilized in the synthesis of such probes due to its versatile chemical handles. For example, the free carboxylic acid can be used to attach reporter groups such as fluorophores or biotin, while the protected amine and other carboxylic acid can be elaborated into a ligand that binds to a specific protein of interest.

A particularly relevant application is in the development of radiolabeled probes for positron emission tomography (PET) imaging. nih.govmdanderson.orgmdpi.com By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, into a molecule derived from D-glutamic acid α-benzyl ester hydrochloride, it is possible to create probes that can visualize and quantify the distribution of specific receptors or enzymes in the living brain. nih.gov For instance, a probe targeting NMDA receptors could be synthesized by incorporating a radiolabel into a ligand built upon the D-glutamic acid scaffold. The benzyl ester functionality could be strategically employed during the synthesis and removed in the final steps to yield the desired probe.

| Probe Type | Application | Role of D-Glutamic Acid Derivative |

| Fluorescent Probes | Cellular imaging | Scaffold for attaching a fluorophore and a binding moiety |

| PET Radioligands | In vivo brain imaging | Precursor for synthesizing receptor-specific radiotracers |

| Affinity-Based Probes | Target identification | Core structure for linking a reactive group and a targeting ligand |

Explorations in Biochemical and Mechanistic Research Utilizing D Glutamic Acid α Benzyl Ester Hydrochloride

Probing Amino Acid Metabolic Pathways and Intermediates

The study of amino acid metabolism is crucial for understanding cellular physiology and disease. Glutamate (B1630785) is a central node in these pathways, participating in transamination and deamination reactions that link amino acid and carbohydrate metabolism through the citric acid cycle. wikipedia.org Derivatives of glutamic acid are instrumental in elucidating these complex networks. nih.gov

D-Glutamic Acid α-Benzyl Ester HCl can be used as a precursor to introduce D-glutamate into cellular systems to trace its metabolic fate. While L-glutamate is the predominant isomer in protein synthesis, D-amino acids play significant physiological roles and are components of bacterial cell walls. wikipedia.org By using an esterified and protected form like the α-benzyl ester, researchers can bypass certain transporters or enzymatic reactions, delivering the D-enantiomer to specific intracellular compartments before the ester is hydrolyzed by endogenous esterases to release D-glutamic acid. This strategy helps in mapping the metabolic transformations specific to D-glutamate and identifying the enzymes involved in its processing. For instance, compounds like Boc-D-glutamic acid-α-benzyl ester are considered valuable for research aimed at understanding enzyme mechanisms related to glutamate metabolism, which can provide insights into various metabolic disorders. chemimpex.com

Investigations into Enzyme Substrate Specificity and Catalytic Mechanisms

The benzyl (B1604629) ester moiety of the compound is particularly useful for investigating the specificity and catalytic mechanisms of enzymes such as proteases, esterases, and lipases. The size and hydrophobicity of the benzyl group can influence how the substrate binds within an enzyme's active site, providing valuable data on the structural requirements for catalysis.

Research has shown that the benzyl ester group on amino acid monomers can significantly enhance substrate affinity and broaden the substrate specificity of certain enzymes. acs.org In studies involving the chemoenzymatic polymerization of amino acids catalyzed by papain, alanine (B10760859) and glycine (B1666218) benzyl esters were found to be much more efficient substrates compared to their methyl or ethyl ester counterparts. acs.org This suggests that the benzyl group provides favorable interactions within the enzyme's active site, promoting catalysis.

Similarly, extensive screening of enzyme libraries has been conducted to identify biocatalysts for the selective synthesis and hydrolysis of glutamic acid benzyl esters. frontiersin.org In one such study, a variety of proteases, lipases, and esterases were screened for their ability to selectively hydrolyze α,γ-dibenzyl L-glutamate. While this study focused on the L-isomer, the principles of stereoselectivity are central. Such screenings can identify enzymes with high specificity for the D-enantiomer, which is critical for developing stereoselective biotechnological processes. The data below summarizes findings from an enzyme screening for the hydrolysis of a related glutamate derivative, highlighting the variance in enzyme activity and selectivity.

| Enzyme Screened | Enzyme Type | Substrate | Observed Activity | Key Finding |

|---|---|---|---|---|

| Alcalase | Protease | N-Boc L-glutamic acid | High (81% yield of α-benzyl ester) | Demonstrates high efficiency in selective esterification. frontiersin.org |

| PLE-4 | Esterase | Dibenzyl L-glutamate | High (64% yield of α-benzyl ester) | Favored formation of the α-benzyl ester over the γ-benzyl ester. frontiersin.org |

| Glutaminase (from B. subtilis) | Amidase | α-benzyl L-glutamine | Moderate (2.3% activity at pH 6) | Showed pH-dependent activity in hydrolyzing the amide to produce the target acid. frontiersin.org |

| Papain | Protease | Alanine-OBzl & Glycine-OBzl | High Polymerization Efficiency | Benzyl ester group enhanced substrate affinity and polymerization rate. acs.org |

Research Applications in Neurotransmitter System Studies

Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. wikipedia.orgpressbooks.pub While L-glutamate is the primary neurotransmitter, D-amino acids like D-serine and D-aspartate are known to be important neuromodulators that act on the N-methyl-D-aspartate (NMDA) receptor. mdpi.com Research has also pointed to the presence and function of D-glutamate in the nervous system.

D-Glutamic Acid α-Benzyl Ester HCl serves as a useful tool in neuroscience research. It can act as a protected precursor to D-glutamate, allowing for controlled delivery of the molecule to study its effects on neuronal signaling and receptor binding. chemimpex.com Upon cleavage of the benzyl ester by cellular enzymes, the released D-glutamate can interact with its targets. This approach is valuable for investigating the pharmacology of glutamate receptors, particularly for differentiating the roles of L- and D-isomers at the synaptic level. For example, studies on neuroblastoma cells have characterized the binding site for glutamate, identifying potent inhibitors and ionic regulators, providing a model for studying receptor mechanics that could be probed with D-isomer derivatives. nih.gov

Development of Biochemical Assays and Affinity Probes

The ability to modify proteins in a site-specific manner is a powerful tool in biochemistry. Glutamic acid benzyl esters have been genetically encoded into proteins to serve as versatile biochemical probes. nih.gov This technique, known as genetic code expansion, allows for the incorporation of the non-canonical amino acid into a specific site in a protein's structure.

A study demonstrated that L-glutamic acid γ-benzyl ester (a close structural analog) can function as a "caged" version of glutamic acid. nih.govsemanticscholar.org The benzyl group renders the acidic side chain inert. This "cage" can be removed under mild alkaline conditions, restoring the natural glutamic acid residue and, consequently, the protein's function. semanticscholar.org This strategy was successfully used to control the activity of the cytotoxic enzyme barnase. When an essential glutamic acid in its active site was replaced with the benzyl ester version, the enzyme was inactive. Upon removal of the benzyl group, its enzymatic activity was fully restored. semanticscholar.org

Furthermore, the incorporated ester can be chemically modified to create other functional groups. For instance, it can be converted into a hydroxamic acid to create an artificial metal-binding site on a protein or transformed into an acyl hydrazide, which serves as a versatile handle for attaching other molecules or probes. nih.govresearchgate.net

| Application | Method | Protein/System Studied | Outcome |

|---|---|---|---|

| Caged Enzyme Activity | Genetic incorporation of Glu-benzyl ester at an active site residue (E73). | Barnase (a ribonuclease) | The enzyme was inactive with the ester ("caged") and activity was restored upon hydrolysis of the benzyl group. nih.govsemanticscholar.org |

| Artificial Metal-Binding Site | Conversion of the incorporated benzyl ester to hydroxamic acid. | Superfolder Green Fluorescent Protein (sfGFP) | Created a novel, site-specific metal chelator on the protein surface. nih.gov |

| Versatile Chemical Handle | Conversion of the incorporated benzyl ester to acyl hydrazide. | Histone proteins | Enabled further chemical modifications, including the generation of a novel epigenetic mark (Gln methylation). nih.govresearchgate.net |

| N-terminal Pyroglutamation | Incorporation at the N-terminus followed by enzymatic cyclization. | Superfolder Green Fluorescent Protein (sfGFP) | Demonstrated a method for producing proteins with a specific post-translational modification. nih.gov |

Future Perspectives and Emerging Research Avenues for D Glutamic Acid α Benzyl Ester Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, driven by the need for safer, more efficient, and scalable manufacturing. acs.orgnih.gov Integrating the synthesis and application of D-Glutamic acid α-benzyl ester hydrochloride with flow chemistry and automated platforms represents a significant area of future research.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net For the synthesis of protected amino acids, this technology can minimize the formation of side products and reduce the risk of racemization. acs.org Automated flow synthesis platforms can overcome many challenges associated with traditional batch methods, including reducing chemical waste and improving operational safety. researchgate.net The development of fully automated processes using this technology could lead to more efficient and sustainable manufacturing of active pharmaceutical ingredients (APIs). acs.org

Future research will likely focus on developing dedicated flow reactors for the esterification of D-glutamic acid and for its subsequent use in solid-phase peptide synthesis (SPPS). Flow-based SPPS is gaining momentum due to its ability to reduce synthesis time and improve the fidelity of the resulting peptides. amidetech.com Automated fast-flow peptide synthesis (AFPS) instruments, which can incorporate amino acid residues in minutes, highlight the potential for rapid, on-demand synthesis of complex peptides and even small proteins using building blocks like D-Glutamic acid α-benzyl ester hydrochloride. amidetech.com

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Control | Limited control over mixing and heat transfer | Precise control over temperature, pressure, and residence time researchgate.net |

| Safety | Higher risk when handling hazardous reagents at scale | Enhanced safety, allows for in-situ generation of unstable reagents nih.gov |

| Scalability | Challenging to scale up from lab to industry | More straightforward and predictable scalability nih.gov |

| Efficiency & Yield | Variable yields, potential for more side products | Generally higher yields and improved product purity researchgate.net |

| Waste Generation | Can generate significant solvent and reagent waste | Reduced generation of chemical waste researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of amino acid esters traditionally relies on methods like Fischer-Speier esterification, which often requires harsh conditions. acs.org Future research is geared towards discovering and optimizing novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

One area of exploration is the use of metal catalysts to promote esterification under milder conditions. For instance, research has shown that CuCl2 can greatly promote the esterification of L-glutamic acid with benzyl (B1604629) alcohol, achieving high selectivity and yield for the γ-benzyl ester. researchgate.net This autocatalytic process is initiated by the coordination of the metal cation to the amino and α-carboxyl groups, which selectively activates the γ-carboxyl group for esterification. researchgate.net Adapting such metal-catalyzed systems to selectively produce the α-benzyl ester isomer would be a valuable advancement.

Another approach involves reaction-separation coupling techniques. One study demonstrated that using hydrogen chloride as a catalyst for the esterification of amino acids with benzyl alcohol, combined with azeotropic distillation to remove water, could achieve yields of around 65%. academax.com This method can be further improved by using a reactant that also serves as a water-carrying agent, boosting yields to between 75% and 85%. academax.com Such techniques shorten reaction times and improve product purity. academax.com The development of heterogeneous catalysts or enzymatic systems could offer even greener alternatives, allowing for easier catalyst separation and reuse, and operating under more benign reaction conditions.

| Catalytic System | Key Features | Reported Yield | Potential for D-Glutamic Acid α-Benzyl Ester |

|---|---|---|---|

| Hydrogen Chloride (HCl) | Utilizes azeotropic distillation to remove water and drive the reaction forward. academax.com | ~65-85% academax.com | A viable method for direct esterification, though control of α vs. γ selectivity is key. |

| p-Toluenesulfonic Acid (TsOH) | Commonly used for preparing amino acid benzyl esters, often in solvents like cyclohexane (B81311). acs.org | High yield (multigram scale) acs.org | An established, robust method, but can pose racemization risks. acs.org |

| Copper(II) Chloride (CuCl2) | Promotes autocatalytic esterification with high selectivity for the γ-position. researchgate.net | Up to 95% (for γ-ester) researchgate.net | Future research could explore modifying this system to favor α-esterification. |

Expansion of Synthetic Utility in Unexplored Chemical Spaces

While D-Glutamic acid α-benzyl ester hydrochloride is well-established in peptide synthesis, its potential extends far beyond this application. chemimpex.comnih.gov Emerging research focuses on using this and similar building blocks in novel contexts, such as advanced protein engineering and materials science.

One of the most innovative future applications lies in genetic code expansion, where non-canonical amino acids are site-specifically incorporated into proteins. nih.gov Although studies have focused on the L-isomer, the chemical principles are directly applicable to the D-isomer. The benzyl ester can serve as a "caged" glutamic acid; the ester group can be removed under specific conditions (e.g., alkaline hydrolysis) to restore the natural amino acid, allowing for temporal control over protein function. nih.govsemanticscholar.org This provides a powerful tool for studying protein mechanisms and developing smart therapeutics.

Furthermore, the benzyl ester functionality can be derivatized post-incorporation into a protein to introduce novel chemical groups. nih.gov This opens the door to creating proteins with unique properties, such as artificial metal-binding sites or bioorthogonal handles for specific labeling. semanticscholar.org Beyond biochemistry, this compound can serve as a monomer for the synthesis of novel stimuli-responsive polypeptides and biodegradable polymers. These materials have potential applications in drug delivery, tissue engineering, and diagnostics. researchgate.net

Advancements in Stereochemical Control and Derivatization Methodologies

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis and application of D-Glutamic acid α-benzyl ester hydrochloride. Future research will continue to refine synthetic methods to prevent racemization, which can be a risk during esterification reactions. acs.org The development of stereospecific catalytic systems is crucial for ensuring the enantiomeric purity required for pharmaceutical applications. beilstein-journals.org

A significant area of advancement is in the development of novel derivatization methodologies that exploit the benzyl ester group. The ester can be converted into a variety of other functional groups with high efficiency. For example, it can react with hydrazine (B178648) or hydroxylamine (B1172632) to form acyl hydrazides and hydroxamic acids, respectively. nih.govsemanticscholar.org

Acyl Hydrazides: This functional group is a versatile reactive handle used in bioorthogonal conjugation reactions and for chemical protein synthesis. nih.gov

Hydroxamic Acids: These groups have a high chelating power for many metal ions and are key components in bioactive compounds like matrix metalloproteinase inhibitors. nih.govsemanticscholar.org

This ability to transform the benzyl ester into other functionalities provides a powerful platform for site-specific protein modification and the creation of novel bioconjugates. nih.gov Future work will likely expand the repertoire of these transformations, enabling the introduction of an even wider array of chemical moieties for diverse applications in chemical biology and materials science.

| Reaction | Reagent(s) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Alkaline Hydrolysis | Tris buffer (pH 11) nih.govsemanticscholar.org | Carboxylic Acid (Glutamic Acid) | "Caged" amino acid release, temporal control of protein function. nih.gov |

| Hydrazinolysis | Hydrazine (4% v/v) in PBS semanticscholar.org | Acyl Hydrazide | Bioorthogonal conjugation, chemical protein synthesis. nih.gov |

| Hydroxylamine Reaction | Hydroxylamine (4% v/v) in PBS semanticscholar.org | Hydroxamic Acid | Creation of artificial metalloproteins, enzyme inhibitor design. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing D-Glutamic Acid alpha-Benzyl Ester HCl with high enantiomeric purity?

- Methodological Answer : Start with D-glutamic acid and perform esterification using benzyl alcohol under acidic conditions (e.g., HCl catalysis). To ensure enantiomeric purity, employ protective groups like tert-butoxycarbonyl (Boc) on the amino group during synthesis. For example, α-benzyl-N-Boc-L-glutamic acid derivatives have been synthesized via similar strategies, which can be adapted for the D-isomer by starting with D-glutamic acid . Optical rotation measurements ([α] values) and chiral HPLC should confirm stereochemical integrity .

Q. How can researchers confirm the regioselective esterification of the alpha-carboxyl group in D-Glutamic Acid?

- Methodological Answer : Use selective protection/deprotection strategies. For instance, protect the gamma-carboxyl group with a temporary protecting group (e.g., tert-butyl ester) before benzylation of the alpha-carboxyl group. Reaction monitoring via thin-layer chromatography (TLC) or NMR can verify regioselectivity. Evidence from Boc-protected L-glutamic acid derivatives demonstrates this approach .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing alpha/gamma benzyl signals) and mass spectrometry (MS) for molecular weight validation. Elemental analysis or high-resolution MS ensures purity. For example, CAS 2578-33-8 (gamma-benzyl isomer) was characterized using similar techniques .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) to detect polymorphic forms. Purity analysis via HPLC or titration (e.g., ninhydrin test for free amino groups) can resolve inconsistencies. Supplier-dependent variations in purity (e.g., 97% vs. 98%) may explain discrepancies .

Q. What strategies prevent racemization during peptide synthesis using this compound?

- Methodological Answer : Use low-temperature coupling reactions (e.g., 0–4°C) and mild activating agents (e.g., HOBt/EDC). Boc protection of the amino group reduces racemization risk. Post-synthesis, chiral HPLC or circular dichroism (CD) monitors optical activity .

Q. How can enantiomeric impurities in this compound be quantified?

- Methodological Answer : Employ chiral stationary-phase HPLC with a polarimetric detector. Compare retention times with L-isomer standards. For example, enantiopure aminopyrrolidinones were analyzed using similar methods, achieving >99% enantiomeric excess (ee) .

Q. What stability challenges arise during long-term storage of this compound, and how are they mitigated?

- Methodological Answer : Store under inert gas (argon) in airtight, desiccated containers at –20°C. Periodic analysis via NMR detects hydrolysis or ester degradation. Safety data for analogous compounds (e.g., D-glucuronic acid) recommend avoiding moisture and high temperatures .

Data Interpretation & Experimental Design

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Reproduce assays under standardized conditions (pH, temperature) and validate compound identity/purity. For example, discrepancies in metal-chelating activity (e.g., enzyme inhibition studies) may stem from stereochemical or regiochemical impurities .

Q. What experimental controls are critical when studying the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.